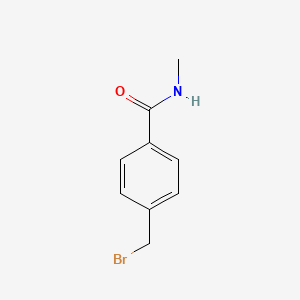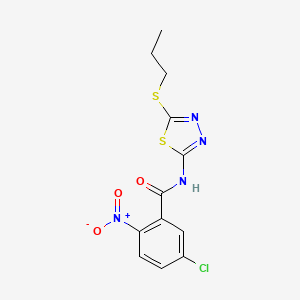
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by the presence of a chlorobenzamide core linked to a thiadiazole ring via a propylthio group. The compound’s structure indicates potential for various chemical and biological applications, making it an interesting subject for research in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route might involve:
Formation of the 5-chloro-2-nitrobenzoyl chloride
Reactants: : 5-chloro-2-nitrobenzoic acid with thionyl chloride.
Conditions: : Anhydrous conditions, reflux in an inert atmosphere.
Outcome: : Formation of 5-chloro-2-nitrobenzoyl chloride.
Synthesis of the propylthio-1,3,4-thiadiazole
Reactants: : A thioamide and a propylating agent under acidic conditions.
Outcome: : Formation of the 5-(propylthio)-1,3,4-thiadiazole.
Coupling Reaction
Reactants: : 5-chloro-2-nitrobenzoyl chloride with 5-(propylthio)-1,3,4-thiadiazole.
Conditions: : Basic or neutral conditions to avoid unwanted side reactions.
Outcome: : Formation of this compound.
Industrial Production Methods
Industrial production may employ similar reaction sequences, but scaled-up processes with optimized yields, and involving robust purification techniques like crystallization, distillation, or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction
The nitro group can be reduced to an amino group.
Reagents: : Tin(II) chloride, hydrogen gas over palladium.
Substitution
The chlorine atom on the benzene ring can be substituted by nucleophiles.
Reagents: : Sodium methoxide, thiol compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.
Nucleophiles: : Sodium methoxide, thiol compounds.
Major Products
Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.
Amino derivatives: : From reduction of the nitro group.
Substituted derivatives: : From nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: : Used to synthesize complex molecules.
Catalyst Development: : As a scaffold for developing novel catalysts for organic reactions.
Biology and Medicine
Antimicrobial Agent: : Investigated for antibacterial and antifungal properties.
Anticancer Research: : Potential cytotoxicity against certain cancer cell lines.
Industry
Polymer Additive: : Improves the thermal and oxidative stability of polymers.
Agriculture: : Potential use in developing new agrochemicals for pest control.
Mecanismo De Acción
Molecular Targets and Pathways
Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.
Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.
Comparación Con Compuestos Similares
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functionalities. Similar compounds include:
5-chloro-2-nitrobenzoic acid: : Lacks the thiadiazole ring and propylthio group.
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the nitro group and chlorine substitution.
2-nitrobenzamide derivatives: : May have different substituents on the benzene ring.
What do you think? Enough chemistry for today or want to dive deeper?
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVARPZVPMQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)
![[(2,5-difluorophenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2857100.png)
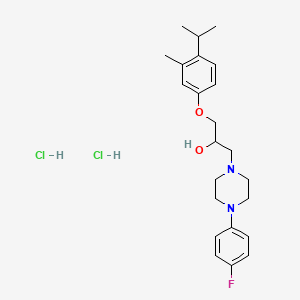
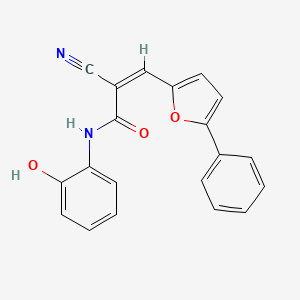
![N-(4-acetylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2857103.png)

amine](/img/structure/B2857105.png)
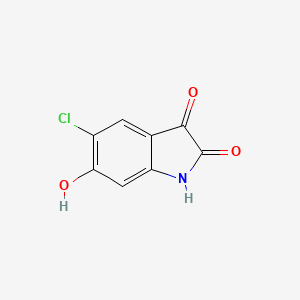
![5-(4-butoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2857108.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857109.png)
![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2857111.png)
![1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one](/img/structure/B2857113.png)
![2-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B2857119.png)
